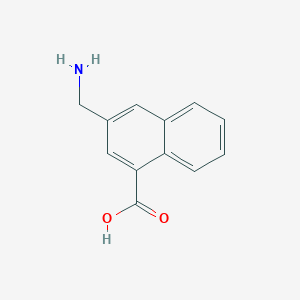
3-(Aminomethyl)-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1-naphthoic acid is an organic compound that features a naphthalene ring substituted with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1-naphthoic acid can be achieved through several methods. One common approach involves the reaction of 1-naphthoic acid with formaldehyde and ammonia or an amine under acidic conditions. This Mannich reaction introduces the aminomethyl group onto the naphthalene ring.
Industrial Production Methods: In an industrial setting, the synthesis might involve the use of catalysts to improve yield and selectivity. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the aminomethyl group efficiently. The reaction conditions typically include elevated temperatures and pressures to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents on the naphthalene ring.
Major Products:
- Oxidation of the aminomethyl group can yield imines or nitriles.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can introduce various functional groups onto the naphthalene ring, enhancing the compound’s versatility.
Scientific Research Applications
3-(Aminomethyl)-1-naphthoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-1-naphthoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its use as an anticonvulsant drug.
3-(Aminomethyl)phenylboronic acid: Utilized in various chemical synthesis applications.
Uniqueness: 3-(Aminomethyl)-1-naphthoic acid is unique due to the presence of both the naphthalene ring and the aminomethyl group, which confer distinct chemical properties
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(aminomethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7,13H2,(H,14,15) |
InChI Key |
NWPMIVZNYZADIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















